molecular formula C10H4F6N2 B14244838 6,7-Bis(trifluoromethyl)phthalazine CAS No. 403660-62-8

6,7-Bis(trifluoromethyl)phthalazine

Cat. No.: B14244838
CAS No.: 403660-62-8
M. Wt: 266.14 g/mol
InChI Key: BQHZOENFYGSDEA-UHFFFAOYSA-N
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Description

6,7-Bis(trifluoromethyl)phthalazine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to the phthalazine ringThe addition of trifluoromethyl groups enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Bis(trifluoromethyl)phthalazine typically involves the introduction of trifluoromethyl groups to the phthalazine core. One common method involves the reaction of phthalazine with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6,7-Bis(trifluoromethyl)phthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

6,7-Bis(trifluoromethyl)phthalazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a vascular endothelial growth factor receptor (VEGFR) inhibitor.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Bis(trifluoromethyl)phthalazine involves its interaction with specific molecular targets. For instance, as a VEGFR inhibitor, it binds to the receptor’s active site, blocking its activity and inhibiting angiogenesis. This mechanism is crucial for its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Bis(trifluoromethyl)phthalazine is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other phthalazine derivatives. These properties make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

403660-62-8

Molecular Formula

C10H4F6N2

Molecular Weight

266.14 g/mol

IUPAC Name

6,7-bis(trifluoromethyl)phthalazine

InChI

InChI=1S/C10H4F6N2/c11-9(12,13)7-1-5-3-17-18-4-6(5)2-8(7)10(14,15)16/h1-4H

InChI Key

BQHZOENFYGSDEA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CC2=CC(=C1C(F)(F)F)C(F)(F)F

Origin of Product

United States

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